5-Ethyl-2-iodobenzoic acid
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Overview
Description
5-Ethyl-2-iodobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group at the 5-position and an iodine atom at the 2-position on the benzene ring
Mechanism of Action
Target of Action
Its close relative, 2-iodobenzoic acid, is known to be used as a reactant in the synthesis of various compounds . It’s plausible that 5-Ethyl-2-iodobenzoic acid might have similar targets.
Mode of Action
2-iodobenzoic acid, a related compound, is used as a reactant in the synthesis of various compounds and as a precursor in the preparation of oxidizing reagents . It’s possible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
2-iodobenzoic acid is used in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . It’s possible that this compound might affect similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-ethylbenzoic acid. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or potassium iodate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis may begin with the ethylation of benzoic acid, followed by iodination using iodine and an oxidizing agent. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodosobenzoic acids or iodoxobenzoic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like Oxone® or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of 5-ethylbenzoic acid.
Oxidation Reactions: Products include iodosobenzoic acids or iodoxobenzoic acids.
Reduction Reactions: Products include 5-ethylbenzoic acid.
Scientific Research Applications
Chemistry: 5-Ethyl-2-iodobenzoic acid is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Comparison with Similar Compounds
2-Iodobenzoic Acid: Lacks the ethyl group at the 5-position.
5-Methyl-2-iodobenzoic Acid: Contains a methyl group instead of an ethyl group at the 5-position.
2-Iodoxybenzoic Acid: An oxidized form of 2-iodobenzoic acid.
Uniqueness: 5-Ethyl-2-iodobenzoic acid is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-ethyl-2-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQIVSSCMRNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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